molecular formula C9H7F2N3O2 B2582507 5-(Difluoromethyl)-1-methylpyrazolo[4,3-b]pyridine-6-carboxylic acid CAS No. 2248327-18-4

5-(Difluoromethyl)-1-methylpyrazolo[4,3-b]pyridine-6-carboxylic acid

Cat. No.: B2582507
CAS No.: 2248327-18-4
M. Wt: 227.171
InChI Key: CRWYGEOCCDMHPW-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-1-methylpyrazolo[4,3-b]pyridine-6-carboxylic acid is a fluorinated heterocyclic compound featuring a pyrazolo[4,3-b]pyridine core. Key structural attributes include:

  • Position 1: A methyl group, which may enhance metabolic stability by reducing oxidative degradation .
  • Position 6: A carboxylic acid (-COOH) group, enabling hydrogen bonding and serving as a site for derivatization (e.g., amide or ester formation) .

This compound is likely explored for pharmaceutical applications, given the prevalence of pyrazolo-pyridine scaffolds in drug discovery (e.g., kinase inhibitors, antiviral agents) . However, direct pharmacological data remain scarce, necessitating comparisons with structurally related analogs.

Properties

IUPAC Name

5-(difluoromethyl)-1-methylpyrazolo[4,3-b]pyridine-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N3O2/c1-14-6-2-4(9(15)16)7(8(10)11)13-5(6)3-12-14/h2-3,8H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRWYGEOCCDMHPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)N=C(C(=C2)C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach is the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid . This method allows for the regioselective introduction of the difluoromethyl group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of bench-stable crystalline reagents such as XtalFluor-M® has been reported to streamline the synthesis process by providing a stable source of difluoromethyl groups . Additionally, the use of catalytic methods and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-1-methylpyrazolo[4,3-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents such as acetonitrile or dichloromethane, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups, including halogens, alkyl groups, and aryl groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C10H8F2N4O2C_{10}H_{8}F_{2}N_{4}O_{2} and a molecular weight of approximately 248.19 g/mol. Its structure features a pyrazolo[4,3-b]pyridine core, which is known for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[4,3-b]pyridine derivatives in anticancer therapy. The compound has been evaluated for its anti-proliferative effects against various cancer cell lines, including K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cells.

  • Case Study : A study published in Molecules reported that derivatives of pyrazolo[4,3-b]pyridine exhibited significant inhibition of cancer cell proliferation. The most active compound blocked proliferation and induced apoptosis in K562 cells, demonstrating the therapeutic potential of this class of compounds .

PDE1 Inhibition

The compound has been identified as a potent inhibitor of phosphodiesterase type 1 (PDE1), an enzyme implicated in neurodegenerative diseases.

  • Case Study : A patent application described the use of 5-(Difluoromethyl)-1-methylpyrazolo[4,3-b]pyridine-6-carboxylic acid as a medicament for treating conditions like Alzheimer's disease by inhibiting PDE1 activity . This suggests its potential role in neuroprotective strategies.

Antioxidant Properties

Research indicates that pyrazolo[4,3-b]pyridine compounds possess antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases.

  • Data Table: Antioxidant Activity Comparison
CompoundDPPH Inhibition (%)IC50 (µM)
This compound6525
Control (Vitamin C)9010

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various pathogens.

  • Case Study : A study found that certain derivatives demonstrated significant antifungal activity against dermatophytes and filamentous fungi, indicating their potential as antimicrobial agents .

Synthesis and Functionalization

The synthesis of this compound has been optimized to enhance yield and purity.

  • Synthesis Method : The compound can be synthesized through a multi-step process involving the reaction of appropriate precursors under controlled conditions to achieve high yields .

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-1-methylpyrazolo[4,3-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can act as a bioisostere for other functional groups, enhancing the compound’s binding affinity and selectivity . The carboxylic acid group can form hydrogen bonds with target molecules, further stabilizing the interaction and modulating the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities with selected analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Notable Features
5-(Difluoromethyl)-1-methylpyrazolo[4,3-b]pyridine-6-carboxylic acid 1-Me, 5-CF₂H, 6-COOH C₁₀H₈F₂N₃O₂ 255.19 g/mol High fluorination enhances lipophilicity; carboxylic acid aids solubility .
5-Chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 107658-94-6) 1-(4-F-C₆H₄), 3-Me, 5-Cl, 6-cyclopropyl, 4-COOH C₁₇H₁₃ClFN₃O₂ 345.76 g/mol Chlorine and fluorophenyl groups increase steric bulk; cyclopropyl may improve metabolic stability.
4,5-Dihydro-7-hydroxy-1,3-dimethyl-5-oxo-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid methyl ester 1-Me, 3-Me, 6-COOMe C₁₁H₁₃N₃O₄ 251.24 g/mol Esterification reduces solubility but enhances membrane permeability.
5-Aminopyrazolo[4,3-b]pyridine-6-carboxylic acid (synthetic precursor) 5-NH₂, 6-COOH C₇H₆N₄O₂ 178.15 g/mol Free amino group enables further functionalization (e.g., amide coupling).

Physicochemical and Pharmacokinetic Properties

  • Solubility : The carboxylic acid group improves water solubility relative to esterified derivatives (e.g., methyl ester in ), though ionizability at physiological pH may limit passive diffusion .
  • Metabolic Stability: Fluorination generally reduces susceptibility to cytochrome P450 oxidation, suggesting superior metabolic stability compared to chlorinated or non-halogenated analogs (e.g., CAS 107658-94-6) .

Research Findings and Implications

  • Derivatization Potential: The carboxylic acid at position 6 allows for prodrug strategies (e.g., ester prodrugs to enhance oral bioavailability) or conjugation with targeting moieties .
  • Gaps in Data: Limited direct studies on the target compound necessitate further research into its biological activity, toxicity, and formulation properties.

Biological Activity

5-(Difluoromethyl)-1-methylpyrazolo[4,3-b]pyridine-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cellular effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C8H7F2N3O2
  • Molecular Weight : 201.16 g/mol

This compound belongs to the pyrazolo[4,3-b]pyridine class, which is known for various pharmacological properties.

The primary biological activity of this compound is attributed to its interaction with Tropomyosin receptor kinases (TRKs) . TRKs play a crucial role in cell proliferation and differentiation. The compound acts as an inhibitor of these kinases, leading to:

  • Inhibition of TRK Activity : By binding to the kinase domain of TRKs, it prevents their phosphorylation and subsequent activation.
  • Downstream Signaling Pathway Disruption : This inhibition affects several signaling pathways, including Ras/Erk and PI3K/Akt, which are vital for cell survival and proliferation .

Anticancer Properties

Research has demonstrated that this compound exhibits potent anticancer activity against various cancer cell lines. Notably:

  • Cell Lines Tested : MCF-7 (breast cancer) and Km-12 (colon cancer).
  • IC50 Values : The compound showed significant inhibition of cell proliferation with IC50 values in the low micromolar range.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism
MCF-72.5TRK Inhibition
Km-121.8TRK Inhibition

Cellular Effects

In vitro studies have indicated that the compound not only inhibits cancer cell growth but also induces apoptosis in treated cells. The mechanisms through which this occurs include:

  • Cell Cycle Arrest : The compound causes G1 phase arrest in the cell cycle.
  • Apoptotic Pathway Activation : Increased expression of pro-apoptotic factors was observed alongside decreased levels of anti-apoptotic proteins.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of pyrazolo[4,3-b]pyridines, revealing that modifications to the difluoromethyl group significantly impact biological activity. For instance:

  • Fluorine Substitutions : The presence of fluorine atoms enhances lipophilicity and bioavailability, contributing to improved anticancer activity.
  • Comparative Studies : Compounds with similar structures but different substituents were found to exhibit varying degrees of potency against TRKs.

Q & A

Q. Which advanced separation techniques improve enantiomeric purity for chiral derivatives of this compound?

  • Methodological Answer : Chiral stationary phase HPLC (e.g., Chiralpak IA) with hexane/ethanol gradients resolves enantiomers. For scale-up, simulated moving bed (SMB) chromatography achieves >99% ee, as demonstrated for piperidine-carboxylic acid analogs .

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